(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid
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Overview
Description
The compound (2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid is a complex organic molecule with multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. Common synthetic routes may include the use of protecting groups to selectively react with specific functional groups, followed by deprotection steps to yield the final product.
Industrial Production Methods
Industrial production of such a complex molecule would likely involve advanced techniques such as flow chemistry, which allows for continuous production and better control over reaction conditions. This method can improve the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-amino-3-hydroxybutanoyl
- (2S,3S)-2-amino-3-hydroxybutanoyl
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C72H108N19O27P |
---|---|
Molecular Weight |
1702.7 g/mol |
IUPAC Name |
(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C72H108N19O27P/c1-5-35(2)57(90-66(109)52(34-55(100)101)87-60(103)45(12-9-29-80-72(77)78)83-67(110)56(74)36(3)92)68(111)88-50(31-39-15-21-42(95)22-16-39)63(106)82-46(25-26-53(96)97)61(104)91-58(37(4)93)69(112)89-51(33-54(98)99)65(108)86-49(32-40-17-23-43(24-18-40)118-119(115,116)117)64(107)85-48(30-38-13-19-41(94)20-14-38)62(105)81-44(11-8-28-79-71(75)76)59(102)84-47(70(113)114)10-6-7-27-73/h13-24,35-37,44-52,56-58,92-95H,5-12,25-34,73-74H2,1-4H3,(H,81,105)(H,82,106)(H,83,110)(H,84,102)(H,85,107)(H,86,108)(H,87,103)(H,88,111)(H,89,112)(H,90,109)(H,91,104)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H4,75,76,79)(H4,77,78,80)(H2,115,116,117)/t35-,36+,37+,44+,45-,46-,47+,48+,49-,50-,51-,52-,56-,57-,58-/m0/s1 |
InChI Key |
XZDJOVHVQBTYFS-SBNJLBOQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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